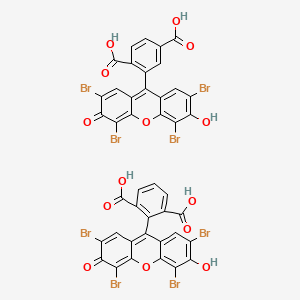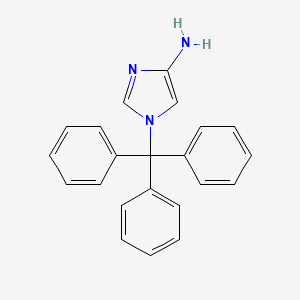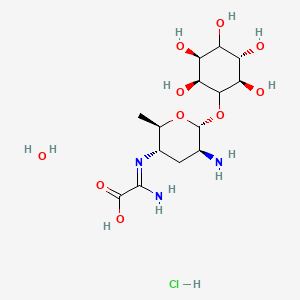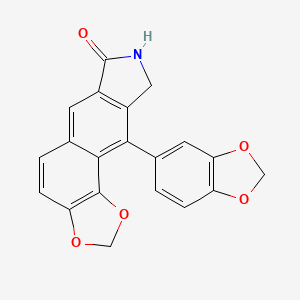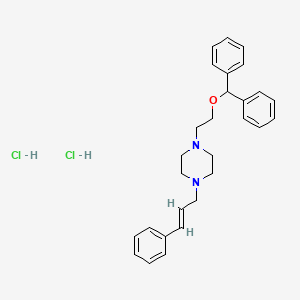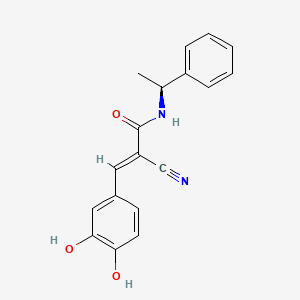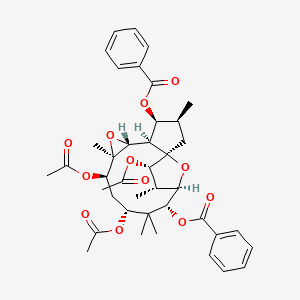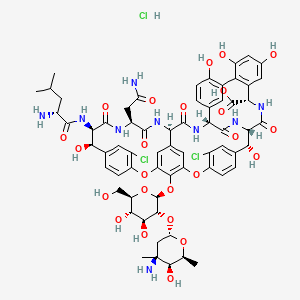
Norvancomycin hydrochloride
説明
Norvancomycin hydrochloride is a laboratory chemical used in the manufacture of substances . It is a glycopeptide antibiotic that is structurally related to ristocetin and inhibits bacterial cell wall assembly . It is toxic to kidneys and the inner ear .
Synthesis Analysis
Norvancomycin (NVCM) is produced by a microorganism (Amycolatopsis orientalis) isolated from soil samples from Guizhou Province, China . The structure of NVCM closely resembles that of the well-known glycopeptide antibiotic vancomycin (VCM), and the in vitro and in vivo activities of NVCM were similar to that of VCM .
Molecular Structure Analysis
The molecular formula of Norvancomycin hydrochloride is C65H74Cl3N9O24 . It consists of a tricyclic central core of heptapeptide and a disaccharide part . The seven amino acids of the heptapeptide were designated as AA-1 to AA-7, the five aromatic rings were lettered A through E, and the three larger rings (corresponding to the tricyclic central core) took the letters of their component aryl rings, A-B, C-O-D and D-O-E, respectively .
科学的研究の応用
Pharmacokinetic and Pharmacodynamic Modeling
Norvancomycin hydrochloride has been studied for its pharmacokinetic (PK) and pharmacodynamic (PD) properties. A population PK model was developed to understand the drug’s behavior in different patient groups, including those with renal dysfunction . The study also emphasized the importance of the area under the curve (AUC) to minimum inhibitory concentration (MIC) ratio as a predictor of clinical efficacy .
Treatment of Gram-Positive Bacterial Infections
The antibiotic is primarily used to combat drug-resistant Gram-positive bacteria. Research has focused on modifying the N-terminus of Norvancomycin to enhance its efficacy against resistant strains . This modification aims to address the growing concern of antibiotic resistance.
作用機序
Target of Action
Norvancomycin hydrochloride primarily targets the cell wall of Gram-positive bacteria . It specifically binds to the D-alanyl-D-alanine portion of the cell wall precursor . This interaction inhibits the incorporation of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG)-peptide subunits into the peptidoglycan matrix, which forms the major structural component of Gram-positive bacterial cells .
Mode of Action
The bactericidal action of Norvancomycin hydrochloride results from the inhibition of cell-wall biosynthesis . By preventing the incorporation of NAM and NAG-peptide subunits into the peptidoglycan matrix, the drug disrupts the structural integrity of the bacterial cell wall . This leads to osmotic instability and eventually, cell lysis .
Biochemical Pathways
Norvancomycin hydrochloride affects the biochemical pathway responsible for the synthesis of the bacterial cell wall . By inhibiting the incorporation of key subunits into the peptidoglycan matrix, it disrupts the formation of the cell wall, leading to bacterial cell death .
Pharmacokinetics
The pharmacokinetics of Norvancomycin hydrochloride is influenced by renal function . In patients with renal dysfunction (CLcr≤85 ml/min), the clearance (CL) of the drug is given by CL (L/h)=2.54·(CLcr /50)1.20, while in patients with normal renal function (CLcr>85 ml/min), CL=6.0·(WT/60)0.52 . An increased volume of peripheral distribution (V2) is observed when Norvancomycin hydrochloride is co-administered with diuretics .
Result of Action
The primary result of Norvancomycin hydrochloride’s action is the death of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) . By disrupting the cell wall synthesis, the drug causes bacterial cell lysis and death .
Action Environment
The action of Norvancomycin hydrochloride can be influenced by various environmental factors. For instance, the presence of renal dysfunction can affect the clearance of the drug . Additionally, the co-administration of diuretics can increase the volume of peripheral distribution (V2) of the drug . The drug is widely used in China to treat bacterial infections of Gram-positive cocci and bacilli, especially infections of MRSA and MRSE .
将来の方向性
There are ongoing studies to develop a thermosensitive in situ gel delivery system based on Poloxamer 407 and Poloxamer 188 for ocular administration of vancomycin to treat systemic diseases . Also, there is research on the development of novel norvancomycin derivatives to combat the threat of antibiotic resistance . These could potentially be future directions for Norvancomycin hydrochloride as well.
特性
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-4-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H73Cl2N9O24.ClH/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91;/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94);1H/t23-,33+,34-,41+,43-,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWFHCJFZGXUAT-UMXPSMRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H74Cl3N9O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1471.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Norvancomycin hydrochloride | |
CAS RN |
213997-73-0 | |
| Record name | Norvancomycin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213997730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORVANCOMYCIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV842925ZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide](/img/structure/B1139393.png)
